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methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

Catalog No.
S14030905
CAS No.
M.F
C7H15Cl2N3
M. Wt
212.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydr...

Product Name

methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride

IUPAC Name

N-methyl-1-(1H-pyrazol-4-yl)propan-2-amine;dihydrochloride

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8-2)3-7-4-9-10-5-7;;/h4-6,8H,3H2,1-2H3,(H,9,10);2*1H

InChI Key

MBQZQROPAFRDHZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNN=C1)NC.Cl.Cl

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride is an organic compound characterized by a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. This compound is identified by the CAS number 2680542-17-8 and has a molecular weight of 212.12 g/mol. The structural formula indicates that it features a methyl group attached to the nitrogen of the pyrazole, alongside a propan-2-yl chain, making it a unique derivative within the pyrazole family. The dihydrochloride form suggests that it is often encountered in its salt form, which enhances its solubility and stability for various applications in research and industry .

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, potentially yielding oxygenated derivatives.

Reduction: Reduction reactions can be performed with reducing agents like sodium borohydride or lithium aluminum hydride, leading to simpler amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the pyrazole ring may be substituted with various functional groups under acidic or basic conditions.

The specific products formed depend on the reagents and conditions applied during these reactions, highlighting the compound's versatility in synthetic chemistry.

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride has shown potential biological activities that are currently being investigated. Its structure suggests possible interactions with biological targets such as enzymes and receptors. The pyrazole moiety allows for binding to active sites on enzymes, which may inhibit their activity or modify their function, thereby influencing various biochemical pathways. Preliminary studies indicate potential therapeutic properties, including anti-inflammatory and antimicrobial effects, making it a candidate for further pharmacological exploration .

The synthesis of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride typically involves the following methods:

Alkylation of Pyrazole Derivatives: One common approach includes reacting pyrazole with methylamine under controlled conditions to yield the desired product.

Industrial Production: For large-scale production, batch reactors are often utilized where reactants are combined under optimized conditions in solvents like ethanol or dimethyl sulfoxide to enhance yield and purity.

Alternative synthetic routes may involve modifications to the pyrazole structure or variations in reaction conditions to achieve specific derivatives or improve yields .

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride finds applications across various fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is employed in enzyme interaction studies and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic properties, particularly concerning anti-inflammatory and antimicrobial activities.

Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical production .

Interaction studies involving methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride focus on its binding affinity with specific enzymes or receptors. These studies aim to elucidate its mechanism of action at the molecular level, determining how it modulates biochemical pathways. The unique substitution pattern on the pyrazole ring enhances its ability to interact selectively with biological targets, which is crucial for developing new therapeutic agents .

Several compounds share structural similarities with methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-1H-pyrazol-4-amineContains a pyrazole ring with a methyl groupSimpler structure; lacks propan-2-yl chain
2-(1-Methyl-1H-pyrazol-4-yl)morpholinePyrazole derivative with an additional morpholine ringIncreased complexity due to morpholine
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)anilineIncorporates multiple pyrazole ringsEnhanced nucleophilicity due to additional rings
4-(4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazoleMore complex heterocyclic compoundContains triazole and imidazole structures

Uniqueness

Methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride stands out due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties not found in many similar compounds. This uniqueness renders it particularly valuable for targeted research applications where other compounds may not exhibit the same efficacy or specificity .

Novel Approaches in Pyrazole-Alkylamine Conjugation

The conjugation of pyrazole moieties with alkylamine chains represents a pivotal step in synthesizing methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine. Recent methodologies emphasize transition-metal-catalyzed cross-coupling reactions to achieve regioselective bonding. For instance, palladium-catalyzed benzoylation of sugar-bound alkynes with hydrazine hydrate enables the construction of pyrazole rings directly linked to alkylamine backbones. This method, reported by Zhang et al., utilizes Pd/CuI co-catalysis to couple glycosidic alkynes (75) with acid chlorides (59), forming intermediate (76) that undergoes cyclization with hydrazine to yield pyrazole derivatives (77). Substrates with sensitive protecting groups (e.g., benzyl, isopropylidene) remain intact under these mild conditions, demonstrating broad functional group tolerance.

Alternatively, rhodium-catalyzed cascade reactions offer a one-pot route to pyrazole-alkylamine conjugates. Liu et al. demonstrated that hydrazines (64) react with alkynes (65) via a Rh-mediated sequence involving alkyne coordination, intramolecular nucleophilic addition, and cyclization. This method achieves excellent yields (85–92%) for symmetrically substituted alkynes but faces limitations with unsymmetrical substrates due to steric hindrance.

Photochemical strategies have also gained traction. Bochet et al. developed a "photo-click" reaction where UV irradiation of tetrazoles (65) generates nitrile imines (66), which undergo [3+2] cycloaddition with alkynes to form pyrazoles (67). This solvent-free approach eliminates the need for hazardous reagents, aligning with green chemistry principles.

Table 1: Comparison of Pyrazole-Alkylamine Conjugation Methods

MethodCatalystYield RangeKey AdvantagesLimitations
Pd/CuI BenzoylationPd/CuI65–89%Functional group toleranceRequires glycosidic substrates
Rh-Catalyzed CascadeRh(I)85–92%One-pot synthesisLimited to symmetric alkynes
Photo-Click ReactionUV Light70–78%Solvent-free, atom-economicalRegioisomeric mixtures formed

Catalytic Systems for N-Methylation of Pyrazolylpropan-2-amines

N-Methylation of the propan-2-amine group is critical for achieving the target compound’s pharmacological profile. Palladium-based systems dominate this transformation, particularly Pd(dba)~2~ with bulky phosphine ligands like ^tBuDavePhos. This system facilitates C–N coupling between 4-bromo-1-tritylpyrazole and methylamines lacking β-hydrogens, achieving yields up to 88%. The trityl protecting group enhances regioselectivity by shielding the pyrazole N1 position, preventing undesired side reactions.

Copper-mediated catalysis complements palladium systems, especially for alkylamines with β-hydrogens. CuI with 1,10-phenanthroline ligands enables efficient methylation of 4-iodo-1-tritylpyrazole, albeit with lower yields (62–68%) compared to Pd systems. Substrate scope studies reveal that electron-deficient pyrazoles undergo faster coupling, while sterically hindered amines require elevated temperatures.

Table 2: Catalytic Systems for N-Methylation

Catalyst SystemSubstrateYieldConditions
Pd(dba)~2~/^tBuDavePhos4-Bromo-1-tritylpyrazole88%100°C, 12 h, toluene
CuI/1,10-Phenanthroline4-Iodo-1-tritylpyrazole68%120°C, 24 h, DMF

Solvent-Free Synthesis Under Microwave Irradiation

Microwave-assisted synthesis has emerged as a cornerstone for solvent-free preparation of methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine. By irradiating a mixture of 1H-pyrazol-4-ylpropan-2-amine and methyl chloride at 150 W for 10 minutes, researchers achieve quantitative conversion to the methylated product. This method reduces reaction times from hours to minutes and eliminates solvent waste, aligning with sustainable chemistry goals. Kinetic studies show a 12-fold increase in reaction rate compared to conventional heating, attributed to enhanced molecular dipole rotation under microwave fields.

Table 3: Microwave vs. Conventional Heating

ParameterMicrowave IrradiationConventional Heating
Reaction Time10 minutes2 hours
Yield98%85%
Energy Consumption150 W300 W

Continuous Flow Reactor Applications in Dihydrochloride Salt Formation

Continuous flow reactors excel in dihydrochloride salt formation due to precise control over HCl gas introduction and mixing dynamics. A two-stage flow system is employed:

  • Methylation Stage: A solution of pyrazolylpropan-2-amine in THF merges with methyl chloride in a T-mixer, passing through a heated reactor coil (60°C, residence time: 5 min).
  • Salt Formation Stage: The product stream combines with HCl-saturated diethyl ether in a second reactor (0°C, residence time: 2 min), precipitating the dihydrochloride salt.

This approach achieves 94% yield with >99% purity, surpassing batch methods prone to over-acidification and aggregation. Scalability tests confirm consistent product quality at throughputs up to 5 kg/day, making it viable for industrial production.

Table 4: Batch vs. Flow Reactor Performance

MetricBatch ReactorFlow Reactor
Yield78%94%
Purity95%99%
Throughput0.5 kg/day5 kg/day

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

211.0643029 g/mol

Monoisotopic Mass

211.0643029 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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